3-Methoxy-2,2-dimethylpropanenitrile

Description

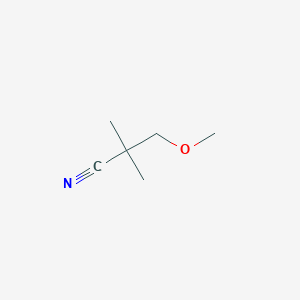

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,4-7)5-8-3/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLHCYKDRPMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543120 | |

| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-29-0 | |

| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxy 2,2 Dimethylpropanenitrile

Exploration of Precursor-Based Synthesis Pathways

Precursor-based syntheses are foundational in organic chemistry, offering reliable routes to target molecules from readily available starting materials. These pathways involve the transformation of functional groups like aldehydes, alcohols, alkyl halides, and carboxylic acid derivatives into the desired nitrile.

Routes from Aldehydes and Ammonium (B1175870) Acetate via Oxidative Nitrile Synthesis

A direct and efficient method for synthesizing nitriles is the oxidative conversion of aldehydes. This one-pot reaction typically utilizes the corresponding aldehyde, in this case, 3-methoxy-2,2-dimethylpropanal, as the starting material and an ammonium salt, such as ammonium acetate, as the nitrogen source. The transformation is facilitated by a catalyst and an oxidant. rsc.orgrsc.org

The reaction proceeds through a plausible mechanism where the aldehyde first reacts with ammonium acetate to form an aldimine intermediate. This intermediate is then oxidized to the final nitrile product. rsc.org Various catalytic systems can be employed, with iodine being a practical and effective catalyst in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org This method is valued for its operational simplicity and the use of relatively benign reagents. rsc.org

Table 1: Representative Iodine-Catalyzed Oxidative Synthesis of a Nitrile from an Aldehyde

| Parameter | Details |

| Starting Material | Generic Aliphatic Aldehyde (R-CHO) |

| Nitrogen Source | Ammonium Acetate (NH₄OAc) |

| Catalyst | Iodine (I₂) |

| Oxidant | tert-Butyl Hydroperoxide (TBHP) |

| Solvent | Ethanol |

| Conditions | Mild heating |

| Representative Yield | Good to Excellent |

Cyanation Reactions of Alkyl Halides and Alcohols

The conversion of alkyl halides and alcohols into nitriles is a classic and widely used synthetic strategy involving nucleophilic substitution. wikipedia.org

From Alkyl Halides: The synthesis from an alkyl halide, such as 1-bromo-3-methoxy-2,2-dimethylpropane, involves a nucleophilic substitution reaction (typically Sₙ2) with a cyanide salt. chemistrysteps.com Sodium cyanide (NaCN) or potassium cyanide (KCN) dissolved in a polar aprotic solvent like DMSO or DMF is commonly used. libretexts.org The choice of solvent is crucial to ensure the cyanide acts as a nucleophile and to avoid elimination side reactions, which can be a challenge with sterically hindered neopentyl-type halides. nih.gov

From Alcohols: The direct substitution of the hydroxyl group in an alcohol, such as 3-methoxy-2,2-dimethylpropanol, is not feasible as hydroxide (B78521) is a poor leaving group. Therefore, the alcohol must first be "activated" by converting the -OH group into a better leaving group, such as a tosylate, mesylate, or a halide. chemistrysteps.com A common one-pot, two-step process involves the initial transformation of the primary alcohol into a trifluoroacetate ester, followed by an in-situ nucleophilic substitution with sodium cyanide to yield the nitrile. tandfonline.comtandfonline.com

Table 2: Typical Conditions for Cyanation of Alkyl Halides and Alcohols

| Precursor Type | Reagents | Solvent | Mechanism | Key Considerations |

| Alkyl Halide | NaCN or KCN | DMSO or DMF | Sₙ2 Substitution | Steric hindrance can slow the reaction; potential for elimination side reactions. |

| Alcohol | 1. Activation (e.g., TsCl, MsCl, TFAA) 2. NaCN | Dichloromethane (B109758), then DMF/HMPT | Activation followed by Sₙ2 Substitution | Two-step process, often performed in one pot. tandfonline.com |

Transformations from Carboxylic Acid Derivatives

Another fundamental route to nitriles involves the dehydration of primary amides. For the synthesis of 3-Methoxy-2,2-dimethylpropanenitrile, the corresponding primary amide, 3-methoxy-2,2-dimethylpropanamide, would be the key intermediate. This amide can be readily prepared from 3-methoxy-2,2-dimethylpropanoic acid or its acid chloride.

The dehydration of the amide to the nitrile is accomplished using a variety of dehydrating agents. Common and effective reagents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅). chemistrysteps.comchemistrysteps.com The reaction involves the removal of a molecule of water from the primary amide functional group to form the carbon-nitrogen triple bond of the nitrile. This method is very general and widely applicable in organic synthesis. google.com

Catalytic and Stereoselective Synthesis Approaches

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical stoichiometric approaches.

Metal-Catalyzed Cyanation Processes (e.g., Nickel-Catalyzed)

Transition metal-catalyzed cyanation reactions have become powerful tools for the synthesis of nitriles. Nickel catalysis, in particular, has emerged as a cost-effective and efficient method for the cyanation of unactivated alkyl halides. organic-chemistry.orgresearchgate.netacs.org These methods often use less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), which is an advantage over traditional alkali metal cyanides. chemistryviews.org

A typical nickel-catalyzed system for the cyanation of an unactivated alkyl chloride or bromide employs an air-stable nickel precatalyst (e.g., NiCl₂·6H₂O), a suitable ligand (e.g., Xantphos), and additives. organic-chemistry.orgchemistryviews.org The reaction proceeds under thermally driven conditions and displays broad substrate scope and good functional group tolerance. organic-chemistry.orgchemistryviews.org Mechanistic studies suggest that these reactions may proceed through a radical pathway involving Ni(I)/Ni(III) intermediates, which differs from the classic Sₙ2 pathway. organic-chemistry.org For primary alkyl halides, the cyanation with Zn(CN)₂ can sometimes be achieved efficiently even without a nickel catalyst, but requires an additive like n-Bu₄NCl to activate the zinc cyanide. organic-chemistry.orgacs.org

Table 3: Representative Nickel-Catalyzed Cyanation of an Alkyl Halide

| Parameter | Details |

| Substrate | Unactivated Secondary Alkyl Chloride/Bromide |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |

| Precatalyst | NiCl₂·6H₂O or Ni(acac)₂ |

| Ligand | Xantphos |

| Additive | DMAP, n-Bu₄NCl |

| Solvent | Acetonitrile (CH₃CN) |

| Advantage | Use of less toxic cyanide source; tolerance of various functional groups. organic-chemistry.orgchemistryviews.org |

Enantioselective and Diastereoselective Synthetic Routes

Stereoselective synthesis is a critical aspect of modern organic chemistry, focused on controlling the three-dimensional arrangement of atoms in a molecule.

Enantioselective Synthesis: An enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. The target molecule, this compound, is achiral as it does not possess any stereocenters. The central carbon atom bonded to the two methyl groups is a quaternary center, but it is not a stereocenter because two of the attached groups are identical (two methyl groups). Therefore, an enantioselective synthesis is not applicable for the preparation of this specific compound.

However, the enantioselective construction of related nitriles containing α-all-carbon quaternary stereocenters is a significant and challenging area of research. nih.govacs.orgresearchgate.net Advanced strategies, such as enantioselective Michael reactions or palladium-catalyzed cascade reactions, have been developed to synthesize such complex chiral molecules with high enantiomeric excess. acs.orgacs.org

Diastereoselective Synthesis: Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. Since this compound contains no stereocenters, diastereoselective synthesis is also not a relevant consideration for its preparation. The concept becomes crucial in the synthesis of more complex nitrile-containing natural products or pharmaceuticals where multiple stereocenters are present. nih.gov

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. In a hypothetical continuous flow setup for the synthesis of this compound, reactants would be continuously pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactor Type | Packed-Bed Microreactor | High surface area to volume ratio for efficient catalysis and heat exchange. |

| Temperature | 80 - 150 °C | To achieve a sufficient reaction rate while minimizing side reactions. |

| Pressure | 5 - 15 bar | To maintain reactants in the liquid phase and control flow rates. |

| Residence Time | 2 - 10 minutes | Optimized to maximize conversion and minimize byproduct formation. |

| Catalyst | Polymer-supported Quaternary Ammonium Salt | Facilitates nucleophilic substitution and is easily separated from the product stream. |

This approach would enable a seamless, automated production process, making it highly suitable for industrial-scale manufacturing where consistent quality and high throughput are critical.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable chemical processes. For this compound, this would involve designing a synthetic route that is both environmentally benign and economically viable.

Solvent-Free and Reduced-Solvent Methodologies

A primary goal in green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of this compound, a solvent-free approach could involve reacting the neat starting materials under high temperature and pressure, potentially with microwave irradiation to accelerate the reaction.

Alternatively, the use of greener, more benign solvents could be explored. Supercritical fluids, such as carbon dioxide, or bio-derived solvents could replace traditional volatile organic compounds (VOCs), reducing the environmental impact of the synthesis. These alternative solvents are often non-toxic, non-flammable, and can be easily recycled.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. To maximize the atom economy for the synthesis of this compound, the chosen synthetic route should ideally involve addition reactions where all the atoms of the reactants are incorporated into the final product.

For instance, a potential route could be the hydrocyanation of a suitable unsaturated precursor. This type of reaction, if feasible, would have a 100% theoretical atom economy.

Waste minimization strategies would also involve the use of catalytic rather than stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, significantly reducing the generation of waste. Furthermore, any byproducts generated should ideally be non-toxic and, if possible, have applications in other processes to move towards a circular economy model.

Table 2: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Atom Economy | Solvent | Waste Generation |

| Traditional Nucleophilic Substitution | Moderate | Acetonitrile, DMF | High (salt byproducts, solvent waste) |

| Catalytic Hydrocyanation | High | Supercritical CO2 | Low (catalyst requires recycling) |

| Solvent-Free Microwave Synthesis | High | None | Minimal |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 3 Methoxy 2,2 Dimethylpropanenitrile

Reactivity Profile of the Nitrile Functional Group in the 2,2-Dimethylpropanenitrile Framework

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality can undergo a range of transformations, including nucleophilic additions, electrophilic activations, reductions, and hydrolysis. The steric bulk of the adjacent quaternary carbon in the 2,2-dimethylpropanenitrile framework significantly influences the kinetics and outcomes of these reactions compared to less hindered nitriles.

Nucleophilic addition to the electrophilic carbon atom of the nitrile group is a fundamental reaction pathway. A variety of nucleophiles can add across the C≡N triple bond, typically requiring activation by acid or base. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Theoretical studies on the related 2,2-dimethylpropanenitrile oxide show its participation in [3+2] cycloaddition reactions, where it acts as a three-atom component. nih.gov While nitrile oxides have a different electronic structure, this highlights the ability of the pivalonitrile framework to engage in complex bond-forming processes. The electron-localizing function (ELF) analysis classifies 2,2-dimethylpropanenitrile oxide as having a zwitterionic electronic structure, which influences its cycloaddition pathways. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Organometallic | Grignard Reagent (RMgX) | Imine Salt | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine | Primary Amine |

Activation of the nitrile group by an electrophile enhances its reactivity toward even weak nucleophiles. Protonation of the nitrile nitrogen by a strong acid increases the electrophilicity of the carbon atom, facilitating nucleophilic attack. This principle is the basis for reactions like the Ritter reaction, where a nitrile reacts with a carbocation source (e.g., from an alkene or alcohol in strong acid) to form an N-substituted amide after hydrolysis. The stability of the intermediate nitrilium ion is key to the success of such reactions.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reagents and reaction conditions.

Reduction to Amines: Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or rhodium on alumina, typically under hydrogen pressure, is a common method for converting nitriles to primary amines. Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) also effectively yields the primary amine, 3-methoxy-2,2-dimethylpropan-1-amine.

A cobalt-catalyzed transfer hydrogenation has been described for the coupling of nitriles with aldehydes or ketones to produce secondary amines. nih.gov This method demonstrates the versatility of catalytic systems in nitrile transformations. nih.gov

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires milder and more controlled reducing agents to prevent over-reduction to the amine. A common method is the Stephen aldehyde synthesis, which involves the formation of an iminium salt with tin(II) chloride and HCl, followed by hydrolysis. A more modern and widely used reagent is diisobutylaluminum hydride (DIBAL-H) at low temperatures. DIBAL-H adds to the nitrile to form an aluminum-imine intermediate, which is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to furnish the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal. nih.gov

Table 2: Reduction Reactions of the Nitrile Group

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Amine | LiAlH₄; or H₂ with Raney Ni, PtO₂ | THF/Ether; High pressure H₂ |

| Aldehyde | DIBAL-H, then H₂O | Low temperature (e.g., -78°C) |

Reductive amination, which involves forming an imine from an amine and an aldehyde or ketone and then reducing it, is a powerful method for synthesizing substituted amines. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. organic-chemistry.org The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing with aqueous H₂SO₄ or HCl), the nitrile nitrogen is protonated, making the carbon atom susceptible to attack by water. masterorganicchemistry.com This forms a protonated amide, which is then further hydrolyzed to the carboxylic acid (3-methoxy-2,2-dimethylpropanoic acid) and an ammonium (B1175870) salt. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., refluxing with aqueous NaOH), the hydroxide (B78521) ion attacks the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Under forcing conditions, the amide is further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid.

Isolating the intermediate, 3-methoxy-2,2-dimethylpropanamide, is possible by carefully controlling the reaction conditions, such as temperature and the concentration of the acid or base. organic-chemistry.org

Reactions Involving the Methoxy (B1213986) Group and Alkyl Backbone

The methoxy group is an ether functionality, and its primary reactivity involves cleavage of the C-O bond. The neopentyl-like backbone is generally unreactive but exerts significant steric influence.

Ethers are generally unreactive, but the C-O bond can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. openstax.org HCl is typically not effective. openstax.org The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen. libretexts.org

In the case of 3-methoxy-2,2-dimethylpropanenitrile, the ether is a methyl ether attached to a neopentyl-like primary carbon. Cleavage with HBr or HI would proceed via an Sₙ2 mechanism. libretexts.org The reaction begins with the protonation of the ether oxygen to form a good leaving group (methanol). libretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile. Due to the significant steric hindrance at the quaternary carbon, nucleophilic attack will occur at the less sterically hindered methyl group. libretexts.org This results in the formation of methyl iodide or methyl bromide and 3-hydroxy-2,2-dimethylpropanenitrile.

Reaction: CH₃OCH₂C(CH₃)₂CN + HBr → HOCH₂C(CH₃)₂CN + CH₃Br

An Sₙ1 mechanism is unlikely as it would require the formation of a highly unstable primary carbocation on the neopentyl framework. openstax.org Various other reagents are known to cleave methyl ethers, offering alternative pathways to the corresponding alcohol derivative. organic-chemistry.org

Table 3: Ether Cleavage Reagents and Products

| Reagent | Mechanism | Products |

|---|---|---|

| HBr or HI | Sₙ2 | 3-hydroxy-2,2-dimethylpropanenitrile + Methyl Halide |

Oxidative Transformations and Functionalization

The oxidative functionalization of aliphatic nitriles often targets the α-C(sp³)–H bond, which is activated by the adjacent cyano group. This activation is due to a slightly lower bond dissociation energy (BDE) compared to other inert C(sp³)–H bonds, making it susceptible to cleavage by radical initiators. acs.org This process can lead to the formation of nitrile-containing alkyl radicals, which can then participate in various coupling reactions. acs.org

However, the structure of this compound, specifically the presence of a quaternary α-carbon, precludes this typical pathway. With no hydrogen atoms on the carbon directly attached to the nitrile group, α-C–H bond functionalization is not possible. Therefore, oxidative transformations must occur at other positions, such as the β-C–H bonds of the methyl groups or the C-H bonds of the methoxy group. These positions are generally less reactive than the α-position, suggesting that this compound would exhibit considerable stability against many standard oxidative functionalization conditions that target the α-position. acs.orgnih.gov While methods for the site-selective oxidation of remote C-H bonds exist, often employing specialized catalysts, specific studies involving this compound are not prominently featured in the available literature. nih.govrsc.org

C-H Activation and Coupling Reactions

Similar to oxidative functionalization, many C-H activation and coupling strategies for aliphatic nitriles focus on the activated α-position. acs.org The absence of α-hydrogens in this compound renders these common pathways inaccessible.

Alternative C-H activation strategies include those where the nitrile group acts as a directing group to functionalize other parts of the molecule. For instance, nitrile-based templates have been developed for the meta-selective C-H functionalization of aromatic rings. nih.govacs.org However, these are not applicable to this aliphatic compound. Coupling reactions involving nitriles are well-documented, such as the hydrogenation-mediated coupling with anilines or ruthenium-catalyzed cyclometallation, but these often involve different substitution patterns or reaction conditions not directly applicable to this compound. oup.comnih.gov Given its structure, any C-H activation would have to overcome the higher energy barrier associated with the unactivated C-H bonds of the methyl or methoxy groups, making such transformations challenging without highly specialized catalytic systems.

Investigation of Pericyclic Reactions and Cycloadditions

The most promising area of reactivity for this compound lies in the participation of its nitrile group in pericyclic reactions, particularly [3+2] cycloadditions where it can act as the dipolarophile.

[3+2] Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition between a 1,3-dipole, such as a nitrile oxide (R-C≡N⁺-O⁻), and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings. uchicago.eduyoutube.commdpi.com While alkenes and alkynes are common dipolarophiles, nitriles can also fulfill this role, reacting with nitrile oxides to form 1,2,4-oxadiazoles. rsc.org

For this compound, the reaction would proceed as follows:

[Image of the general reaction of this compound with a nitrile oxide to form a 1,2,4-oxadiazole]

This type of reaction is often classified as an inverse electron-demand 1,3-dipolar cycloaddition. In a typical cycloaddition, an electron-rich dipole reacts with an electron-deficient dipolarophile. In the inverse demand scenario, the reactivity is driven by the interaction of an electron-deficient dipole with an electron-rich dipolarophile. rsc.org Therefore, the reaction of this compound would be most efficient with an electron-deficient nitrile oxide. DFT calculations have supported this inverse reactivity model. rsc.org

Mechanistic Elucidation of Concerted vs. Stepwise Pathways in Cycloadditions

The mechanism of [3+2] cycloaddition reactions can be either concerted or stepwise. nih.govresearchgate.net

Concerted Pathway: In a concerted mechanism, the two new sigma bonds are formed in a single transition state, although not necessarily at the exact same time (asynchronous). This pathway is often favored and is described by the Huisgen mechanism, involving a pericyclic redistribution of electrons through an aromatic transition state. researchgate.net

Stepwise Pathway: A stepwise mechanism involves the formation of an intermediate, which can be either a zwitterion or a diradical, before ring closure. This pathway can become competitive depending on the electronic nature of the reactants and the polarity of the solvent. nih.gov

For the [3+2] cycloaddition of nitrile oxides, the reaction is generally considered a concerted process. researchgate.netmdpi.com However, the specific substituents on both the nitrile oxide and the dipolarophile (in this case, this compound) can influence the transition state's nature. Computational studies, such as those using Molecular Electron Density Theory (MEDT), are crucial for elucidating the precise mechanism, determining whether the process is truly concerted or if a stepwise intermediate is involved. researchgate.net

Regioselectivity and Stereoselectivity Control in Cycloaddition Reactions

Regioselectivity in the [3+2] cycloaddition between a nitrile and a nitrile oxide determines which of the two possible 1,2,4-oxadiazole (B8745197) isomers is formed. This is governed by a combination of electronic and steric factors. rsc.orgmdpi.com

In the context of an inverse electron-demand reaction, the regioselectivity is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The reaction will favor the regioisomer that results from the stronger orbital interaction. rsc.org DFT calculations are often employed to predict the favored isomer by comparing the energies of the different possible transition states. rsc.org

Stereoselectivity is not a factor in the reaction of this compound with a nitrile oxide as no new chiral centers are formed in the resulting achiral oxadiazole ring. However, in cycloadditions with other types of dipolarophiles, stereoselectivity is a critical aspect, controlled by steric hindrance and the approach trajectory of the reactants. mdpi.com

| Factor | Influence on Regioselectivity in Nitrile/Nitrile Oxide Cycloaddition |

| Electronic Effects | In inverse electron-demand reactions, an electron-rich nitrile (dipolarophile) reacts preferentially with an electron-deficient nitrile oxide (dipole). The regiochemistry is determined by the alignment of the interacting frontier molecular orbitals (HOMO of nitrile, LUMO of nitrile oxide). rsc.org |

| Steric Hindrance | Bulky substituents on either the nitrile or the nitrile oxide can disfavor the formation of a regioisomer where these groups are in close proximity in the transition state. The sterically bulky 2,2-dimethylpropyl group on this compound would likely play a significant role. |

| Catalysis | While not extensively documented for nitrile/nitrile oxide cycloadditions, Lewis acid catalysis can be used in conventional cycloadditions to activate the nitrile, potentially influencing regioselectivity. rsc.org |

Reaction Kinetics and Thermodynamic Analysis

The feasibility and outcome of the cycloaddition reaction are determined by both kinetic and thermodynamic parameters.

Thermodynamic Analysis: This involves calculating the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates that the formation of the 1,2,4-oxadiazole product is thermodynamically favorable and the product is stable relative to the reactants. researchgate.net

Kinetic Analysis: This focuses on the activation energy (ΔG‡) of the reaction, which is the energy barrier that must be overcome to reach the transition state. A lower activation energy corresponds to a faster reaction rate. researchgate.net When multiple reaction pathways or regioisomers are possible, the one with the lowest activation energy will be the kinetically favored product. researchgate.net

Theoretical studies using methods like DFT are instrumental in obtaining these values. For instance, calculations can compare the activation energies for the formation of the two possible regioisomers, thereby predicting the major product of the reaction. These studies have shown that factors like the electronic nature of substituents and ring strain in the dipolarophile can significantly affect both the thermodynamics and kinetics of the reaction. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

3-Methoxy-2,2-dimethylpropanenitrile as a Versatile Synthetic Intermediate

As a molecule possessing both a nitrile and a methoxy (B1213986) group, along with a sterically hindered dimethylpropane backbone, this compound holds theoretical potential as a versatile synthetic intermediate. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The methoxy group can act as a directing group or be cleaved to a hydroxyl group, offering another point for functionalization.

There is no direct evidence in the reviewed scientific literature or patents to suggest that this compound is a widely used precursor for commercially available pharmaceuticals or agrochemicals. However, its structural motifs are present in various biologically active molecules. The nitrile group is a common feature in many pharmaceutical compounds, and the neopentyl group (2,2-dimethylpropyl) can impart desirable pharmacokinetic properties.

While plausible, there is a lack of specific documented instances of this compound being used as a key intermediate in the large-scale production of specialty and fine chemicals. Its unique structure could potentially be leveraged to create molecules with specific physical or chemical properties, but further research is needed to substantiate this.

Role in the Synthesis of Biologically Active Molecules

No specific studies were identified that detail the direct use of this compound in the synthesis of named biologically active molecules. The potential for its use exists due to the reactivity of the nitrile group, but this remains a theoretical application without concrete published examples.

Development of Novel Ligands and Catalysts Incorporating the Nitrile Motif

The nitrogen atom of the nitrile group in this compound has a lone pair of electrons and can coordinate to metal centers, making it a candidate for incorporation into ligands for catalysis. Nitrile-containing ligands are utilized in various catalytic systems. However, there are no specific reports on the development of ligands or catalysts derived directly from this compound.

Application in Material Science for Polymer and Advanced Material Development

Information regarding the application of this compound in material science, including polymer synthesis or the development of advanced materials, is not available in the public domain. The nitrile group can, in principle, be polymerized or used to modify polymer properties, but there is no evidence to suggest this has been explored with this specific molecule.

Data Tables

Due to the lack of specific research data for the applications of this compound, it is not possible to generate meaningful interactive data tables based on research findings as requested.

Computational and Theoretical Investigations of 3 Methoxy 2,2 Dimethylpropanenitrile

Quantum Chemical Studies

Quantum chemical studies, including Density Functional Theory (DFT), Ab Initio methods, and Molecular Dynamics, have been instrumental in exploring the intricacies of 3-Methoxy-2,2-dimethylpropanenitrile. These methods allow for a detailed analysis of the molecule's electronic structure, potential energy surfaces, and the non-covalent interactions that govern its conformational preferences.

The electronic structure of a molecule is fundamental to its chemical reactivity. Analyses such as the Electron Localization Function (ELF) and Global Electron Density Transfer (GEDT) provide a quantitative and qualitative understanding of the electron distribution and the nature of chemical bonds within this compound.

Theoretical studies on related nitrile oxides have shown that the ELF analysis can classify them as zwitterionic species. This electronic structure is key to their participation in zwitterionic-type [3+2] cycloaddition reactions. nih.gov In such reactions, the GEDT analysis at the transition states can indicate the degree of polarity. For instance, a small transfer of electron density, on the order of 0.05 e, suggests a nonpolar character for the reaction. nih.gov

Reactivity descriptors derived from conceptual DFT, such as electronic chemical potential, hardness, and electrophilicity, are used to predict the flow of electrons in a reaction. A significant difference in the electronic chemical potential and global electrophilicity between reactants can determine the direction of electron density transfer, classifying the reaction as having a Forward Electron Density Flux (FEDF). mdpi.com

| Descriptor | Value |

| Electronic Chemical Potential (µ) | Varies |

| Hardness (η) | Varies |

| Electrophilicity (ω) | Varies |

| Global Electron Density Transfer (GEDT) | ~0.05 e |

Note: Specific values for this compound require dedicated computational studies. The GEDT value is indicative of a nonpolar reaction mechanism.

The flexibility of the methoxy (B1213986) and dimethylpropane groups allows for the existence of multiple conformers of this compound. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. While not a classic hydrogen bond donor, weak C-H···N or C-H···O interactions can influence conformational preferences.

| Parameter | Description |

| Dihedral Angles | Define the relative orientation of the methoxy and nitrile groups. |

| Relative Energies | Determine the population of each conformer at a given temperature. |

| Intramolecular Interactions | Weak hydrogen bonds (e.g., C-H···N, C-H···O) that stabilize certain conformations. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step process of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and final products, providing a comprehensive understanding of the reaction mechanism.

For reactions such as cycloadditions, computational studies can map out the various possible reaction pathways. acs.org For instance, in a [3+2] cycloaddition involving a nitrile oxide, different regioisomeric and diastereoisomeric approaches can be modeled. nih.gov The energy profiles for these pathways, including the activation energies of the transition states and the energies of the resulting products, can be calculated to determine the most favorable reaction route. acs.org

The exothermic nature of a reaction, as indicated by a negative reaction enthalpy, suggests that the formation of the products is thermodynamically favorable. nih.gov

Computational models are particularly valuable for predicting the outcome of reactions where multiple products can be formed. By comparing the activation energies of the different transition states leading to various regio- and stereoisomers, the major product can be identified. nih.gov For example, in a [3+2] cycloaddition, the preference for a particular regioisomer (e.g., r1 vs. r2) and stereoisomer (e.g., syn vs. anti) can be rationalized based on the calculated energy barriers. nih.gov A lower activation energy corresponds to a faster reaction rate and, therefore, a higher yield of that particular isomer. acs.org

Solvent Effects on Reactivity and Selectivity via Continuum Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Continuum solvation models are a class of computational methods used to simulate the effect of a solvent without explicitly modeling each solvent molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. scispace.com

Theoretical studies have shown that solvent effects can influence the energies of transition states and products. nih.gov For instance, calculations performed in different solvents, such as dichloromethane (B109758) (DCM) and benzene, can reveal slight changes in the activation and reaction energies. nih.govacs.org This can, in turn, affect the observed regio- and stereoselectivity of the reaction. nih.gov While the effect may sometimes be minor, with energy differences of around 0.5 kcal/mol, it can be crucial for understanding and optimizing reaction conditions. acs.org

| Solvent | Transition State Energy (kcal/mol) | Cycloadduct Energy (kcal/mol) |

| Dichloromethane | Varies | Varies |

| Benzene | Typically ~0.5 kcal/mol lower than DCM | Typically ~0.5 kcal/mol lower than DCM |

Note: The values presented are illustrative of the typical magnitude of solvent effects observed in cycloaddition reactions.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

In the absence of comprehensive experimental spectroscopic data for this compound, computational and theoretical methods serve as a powerful tool for predicting its spectral characteristics. These predictions are invaluable for guiding future experimental work, aiding in the identification and characterization of the compound, and providing insights into its electronic and molecular structure. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) parameters for this compound.

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR spectra is crucial for the structural elucidation of organic molecules. Using computational methods, such as Density Functional Theory (DFT), it is possible to calculate the nuclear shielding tensors and, consequently, the chemical shifts of each nucleus. broadinstitute.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Singlet (6H): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent due to the free rotation around the C-C single bond. These would appear as a single, sharp peak.

Singlet (3H): The three protons of the methoxy group are also equivalent and would appear as a singlet.

Singlet (2H): The two protons of the methylene (B1212753) group adjacent to the oxygen atom are equivalent and would give rise to a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show five distinct signals, one for each unique carbon environment in the molecule.

Quaternary Carbon (C-2): This carbon, bonded to two methyl groups, a methylene group, and the cyano group, will have a characteristic chemical shift.

Gem-dimethyl Carbons: The two methyl carbons are equivalent and will produce a single resonance.

Methylene Carbon (C-3): The carbon of the CH₂ group will be shifted downfield due to the adjacent oxygen atom.

Methoxy Carbon: The carbon of the OCH₃ group will also have a distinct chemical shift.

Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to appear in the typical downfield region for nitriles.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on established chemical shift ranges for similar functional groups and structural motifs.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 3.3 - 3.6 | Singlet | 2H | -CH₂- |

| ¹H | 3.2 - 3.4 | Singlet | 3H | -OCH₃ |

| ¹H | 1.2 - 1.4 | Singlet | 6H | -C(CH₃)₂ |

| ¹³C | 118 - 125 | - | - | -C≡N |

| ¹³C | 75 - 85 | - | - | -CH₂- |

| ¹³C | 58 - 62 | - | - | -OCH₃ |

| ¹³C | 35 - 45 | - | - | -C(CH₃)₂ |

| ¹³C | 20 - 25 | - | - | -C(CH₃)₂ |

Predicted Infrared (IR) Spectrum

Theoretical calculations of the vibrational frequencies can predict the key features of the infrared (IR) spectrum. The IR spectrum is determined by the vibrations of the molecular bonds, and only vibrations that result in a change in the dipole moment are IR active. uni.lu For this compound, the most characteristic absorption bands are expected to arise from the nitrile, ether, and alkyl C-H stretching and bending vibrations.

The following table outlines the predicted significant IR absorption bands and their corresponding vibrational modes.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 3000 | Medium-Strong | C-H stretching (gem-dimethyl and methylene) |

| 2815 - 2830 | Medium | C-H stretching (methoxy group) |

| 2240 - 2260 | Medium-Strong | C≡N stretching (nitrile) |

| 1450 - 1470 | Medium | C-H bending (gem-dimethyl and methylene) |

| 1365 - 1385 | Medium-Weak | C-H bending (gem-dimethyl umbrella mode) |

| 1080 - 1150 | Strong | C-O-C stretching (ether) |

Predicted Mass Spectrum Fragmentation

In silico mass spectrometry fragmentation analysis can predict the fragmentation pattern of a molecule upon ionization. click2drug.orgoup.comnist.gov For this compound, with a molecular weight of 113.16 g/mol , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which is relevant for ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 114.09134 | 122.9 |

| [M+Na]⁺ | 136.07328 | 132.3 |

| [M-H]⁻ | 112.07678 | 124.2 |

| [M+NH₄]⁺ | 131.11788 | 143.8 |

| [M+K]⁺ | 152.04722 | 132.8 |

| [M+H-H₂O]⁺ | 96.081320 | 112.6 |

The fragmentation of the molecular ion is likely to proceed through the cleavage of bonds adjacent to the quaternary carbon and the ether linkage. The most stable carbocations will give rise to the most abundant peaks in the spectrum.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond to lose a methyl group would result in a fragment ion with m/z 98.

Loss of a methoxy radical (•OCH₃): Alpha-cleavage at the ether linkage could lead to the loss of a methoxy radical, yielding a fragment at m/z 82.

Cleavage of the C-C bond between the quaternary carbon and the methylene group: This would result in the formation of a stable tertiary carbocation, [C(CH₃)₂CN]⁺, with an m/z of 68.

Formation of the methoxymethyl cation ([CH₂OCH₃]⁺): Cleavage of the bond between C2 and C3 would generate this fragment with an m/z of 45, which is often a prominent peak for methyl ethers.

Based on these pathways, a table of predicted major fragment ions can be constructed.

Predicted Major Mass Spectrum Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion |

| 98 | [C₅H₈NO]⁺ | Loss of •CH₃ |

| 82 | [C₅H₈N]⁺ | Loss of •OCH₃ |

| 68 | [C₄H₆N]⁺ | Cleavage of C2-C3 bond |

| 45 | [C₂H₅O]⁺ | Formation of methoxymethyl cation |

Advanced Spectroscopic Characterization Methodologies in Nitrile Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.org

NMR spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Methoxy-2,2-dimethylpropanenitrile is characterized by distinct signals corresponding to its three unique proton environments. The methoxy (B1213986) group (CH₃O-) protons are expected to appear as a singlet, typically in the range of 3.3-3.4 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the ether oxygen would also produce a singlet, shifted downfield by the electronegative oxygen and nitrile group. The six protons of the two equivalent methyl groups attached to the quaternary carbon (-C(CH₃)₂) would yield a sharp singlet, typically at a more upfield position.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. docbrown.info For this compound, five distinct carbon signals are anticipated. The nitrile carbon (C≡N) appears in the characteristic downfield region for nitriles. The quaternary carbon, being shielded and having no attached protons, typically shows a weak signal. The methylene carbon (-CH₂-), methoxy carbon (CH₃O-), and the equivalent methyl carbons each give rise to a signal at a specific chemical shift, reflective of their local electronic environment. docbrown.infonp-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₂ | ¹H | ~1.3 | Singlet |

| -CH₂- | ¹H | ~3.2 | Singlet |

| -OCH₃ | ¹H | ~3.3 | Singlet |

| -C(CH₃)₂ | ¹³C | ~25 | Quartet (in coupled spectrum) |

| -C(CH₃)₂ | ¹³C | ~35 | Singlet (in decoupled spectrum) |

| -OCH₃ | ¹³C | ~60 | Quartet (in coupled spectrum) |

| -CH₂- | ¹³C | ~78 | Triplet (in coupled spectrum) |

| -C≡N | ¹³C | ~120 | Singlet (in decoupled spectrum) |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, confirming the molecular structure deduced from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In this compound, the protons of the methyl, methylene, and methoxy groups are all isolated from each other by the quaternary carbon and the ether oxygen. Therefore, a COSY spectrum is expected to show no cross-peaks, which confirms the absence of H-C-C-H correlations and supports the proposed isolated spin systems. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.edu For this molecule, the HSQC spectrum would display three cross-peaks: one connecting the methyl protons to the methyl carbons, another linking the methylene protons to the methylene carbon, and a third correlating the methoxy protons with the methoxy carbon. This provides direct evidence of the C-H one-bond connectivities. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for assembling the molecular skeleton by revealing long-range (typically 2- and 3-bond) correlations between protons and carbons. columbia.eduyoutube.com Key expected correlations for this compound would include:

Correlations from the gem-dimethyl protons to the quaternary carbon, the methylene carbon, and the nitrile carbon.

Correlations from the methylene protons to the quaternary carbon, the nitrile carbon, and the methoxy carbon.

A correlation from the methoxy protons to the methylene carbon. These HMBC correlations would unambiguously establish the connectivity from the methoxy group to the nitrile group through the intervening methylene and quaternary carbons. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.org

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The most definitive feature in the IR spectrum of this compound is the absorption due to the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group. Aliphatic nitriles typically exhibit a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. msu.edu The presence of a distinct peak in this range is a strong indicator of the nitrile functionality. For comparison, the related compound pivalonitrile (2,2-dimethylpropanenitrile) shows a characteristic nitrile stretch. nist.gov

Other key vibrations provide evidence for the rest of the molecular structure:

Methoxy and Ether Group Vibrations : The C-O single bond stretching vibration of the ether linkage results in a strong, characteristic absorption band typically found in the 1250-1000 cm⁻¹ region. docbrown.infodocbrown.info Additionally, a specific C-H symmetric stretching vibration for the methoxy group (CH₃-O) often appears as a sharp, medium-intensity peak around 2830-2815 cm⁻¹. spectroscopyonline.com

Alkyl Group Vibrations : The molecule's alkyl portions produce characteristic C-H stretching and bending vibrations. C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2840 cm⁻¹ range. C-H bending vibrations for these groups typically appear in the 1470-1365 cm⁻¹ region. The presence of a gem-dimethyl group often gives rise to a characteristic doublet in the 1385-1365 cm⁻¹ range. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 3000-2840 | Medium-Strong |

| Methoxy C-H | Symmetric Stretch | 2830-2815 | Medium, Sharp |

| Nitrile (C≡N) | Stretching | 2260-2240 | Medium, Sharp |

| Alkyl C-H | Bending | 1470-1365 | Variable |

| Ether (C-O) | Stretching | 1250-1000 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysisrsc.orgnih.gov

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

For this compound (C₆H₁₁NO), the monoisotopic mass is 113.084 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 113. The fragmentation of this molecular ion is dictated by the relative stability of the resulting carbocations and radicals.

Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the quaternary carbon and the ether oxygen, as these can lead to relatively stable fragments. youtube.comyoutube.com

Loss of a methyl radical (•CH₃) : Cleavage of a C-C bond to lose a methyl group from the gem-dimethyl moiety would result in a fragment ion at m/z 98. This is often a favorable fragmentation pathway for molecules containing a tertiary or quaternary center. docbrown.info

Alpha-cleavage adjacent to the ether oxygen : The cleavage of the C-C bond between the quaternary carbon and the methylene group is a highly probable fragmentation. This can lead to the formation of the stable methoxymethyl cation [CH₂OCH₃]⁺ at m/z 45. docbrown.info The alternative fragment, the tert-butyl cyanide cation [C(CH₃)₂CN]⁺, would appear at m/z 82.

Loss of a methoxy radical (•OCH₃) : Cleavage of the CH₂-O bond would lead to the loss of a methoxy radical, generating a fragment ion at m/z 82.

Base Peak : The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. For molecules containing a tertiary butyl group, the tert-butyl cation at m/z 57 is frequently the base peak. docbrown.info In this case, a rearrangement followed by fragmentation could lead to the formation of the [C(CH₃)₃]⁺ ion. The methoxymethyl cation at m/z 45 is also a candidate for the base peak due to resonance stabilization. docbrown.info

The analysis of these characteristic fragment ions allows for the reconstruction of the molecular structure and provides definitive confirmation of the compound's identity. sapub.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places.

The table below shows the predicted m/z values for several common adducts of this compound, which would be targeted in an HRMS analysis. uni.lu

Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]+ | 114.09134 |

| [M+Na]+ | 136.07328 |

| [M-H]- | 112.07678 |

| [M+NH4]+ | 131.11788 |

| [M+K]+ | 152.04722 |

| [M]+ | 113.08351 |

| [M]- | 113.08461 |

This data is based on theoretical calculations and predictions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This provides detailed information about the connectivity of atoms within the molecule.

In the absence of experimental MS/MS data for this compound, a theoretical fragmentation pathway can be proposed based on established principles of mass spectrometry for ethers and nitriles. The molecular ion ([C6H11NO]+•) would likely undergo fragmentation through several key pathways:

Alpha-cleavage adjacent to the ether oxygen: This is a common fragmentation pathway for ethers. Cleavage of the C-C bond between the quaternary carbon and the CH2 group could lead to the formation of a stable oxonium ion.

Loss of a methyl radical: Cleavage of one of the C-C bonds of the gem-dimethyl group could result in the loss of a methyl radical (•CH3) to form a stable tertiary carbocation.

Loss of a methoxy radical: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH3).

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving the nitrile group could also occur.

A detailed study of the MS/MS spectrum would be required to confirm the dominant fragmentation pathways and to provide unequivocal structural confirmation.

Other Advanced Spectroscopic and Analytical Techniques

Beyond mass spectrometry, other spectroscopic techniques can provide valuable, complementary information about the structure and bonding of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. It is particularly useful for identifying certain functional groups. The nitrile group (-C≡N) has a characteristic and strong Raman stretching vibration that appears in a relatively uncongested region of the spectrum, typically between 2200 and 2300 cm-1. morressier.com

For aliphatic nitriles, the exact position of the C≡N stretching band is sensitive to the electronic environment of the nitrile group. The presence of the electron-donating methoxy group and the gem-dimethyl groups in this compound would be expected to influence the position of this band. A detailed Raman spectroscopic analysis would allow for the precise determination of this vibrational frequency and could provide insights into the molecular structure and intermolecular interactions. However, at present, no specific Raman spectrum for this compound has been reported in the scientific literature.

X-ray Crystallography (if applicable for crystalline forms)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By diffracting X-rays off a single crystal of a substance, a detailed electron density map can be generated, from which the precise positions of atoms and the bond lengths and angles between them can be determined. wikipedia.org

This technique is contingent on the ability to grow a suitable single crystal of the compound of interest. Many small organic molecules, including nitriles, can be crystallized under specific conditions. If a crystalline form of this compound could be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state conformation and packing. This would reveal the precise bond lengths of the C-C, C-O, and C≡N bonds, as well as the bond angles around the quaternary carbon atom. To date, no crystallographic data for this compound has been published, and it is presumed to be a liquid under standard conditions.

Biological Activities and Mechanistic Pathways of Nitrile Containing Compounds

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The nitrile moiety can engage in several types of non-covalent interactions with biological macromolecules such as enzymes and receptors. Due to the electronegativity of the nitrogen atom, the nitrile group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors like the amino acid residues serine and arginine within protein active sites. nih.gov The strong dipole moment of the nitrile group also facilitates polar interactions. nih.gov

In some instances, the nitrile group can act as a bioisostere for other functional groups. For example, it can mimic a carbonyl group, a hydroxyl group, or even a halogen atom, allowing it to occupy similar binding pockets and engage in analogous interactions. nih.govresearchgate.net The compact, linear geometry of the nitrile group enables it to fit into sterically constrained areas within a protein's binding site. core.ac.uk

Beyond non-covalent interactions, in certain contexts, the electrophilic carbon atom of the nitrile can be susceptible to nucleophilic attack from residues like cysteine or serine in an enzyme's active site, leading to the formation of a reversible covalent adduct. nih.gov

Investigations into Enzyme-Catalyzed Reactions Involving Nitriles

The metabolism and biotransformation of nitrile-containing compounds are often mediated by specific enzymes. Nitrilases and nitrile hydratases are two key enzyme families that catalyze the hydrolysis of nitriles. nih.gov Nitrilases convert nitriles directly to carboxylic acids and ammonia (B1221849), while the nitrile hydratase/amidase pathway involves a two-step process where the nitrile is first hydrated to an amide, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov

The susceptibility of a nitrile group to enzymatic hydrolysis can be influenced by the surrounding molecular structure. For instance, the presence of certain substituents can affect the rate and selectivity of these enzymatic reactions. researchgate.net

Modulatory Effects on Cellular Pathways and Signaling Cascades

By interacting with key proteins such as enzymes and receptors, nitrile-containing compounds can modulate various cellular pathways and signaling cascades. For example, inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) by nitrile-containing drugs can regulate glucose homeostasis. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies on various classes of nitrile-containing compounds have provided insights into how molecular modifications influence biological activity. nih.govgardp.org These studies often reveal that the position and electronic environment of the nitrile group are critical for potency and selectivity. nih.gov For instance, in some series of compounds, the introduction of a nitrile group at a specific position can significantly enhance binding affinity for a target protein. nih.gov

Structure-property relationship (SPR) studies focus on how chemical structure affects a compound's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The incorporation of a nitrile group can modulate properties such as aqueous solubility and metabolic stability. core.ac.uknih.gov For example, replacing a more metabolically labile group with a nitrile can improve a drug candidate's pharmacokinetic profile. researchgate.net

Role of the Nitrile Group in Biological Recognition and Activity

The nitrile group plays a multifaceted role in biological recognition and activity. Its contributions can be summarized as follows:

Direct Binding Interactions: Acting as a hydrogen bond acceptor and participating in polar interactions are key roles in anchoring a molecule to its biological target. nih.gov

Bioisosterism: The ability to mimic other functional groups allows for the fine-tuning of a molecule's interaction with a receptor or enzyme. nih.govresearchgate.net

Covalent Modification: In specific cases, the nitrile group can act as a warhead for reversible covalent inhibition of enzymes. nih.gov

Environmental Fate and Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of many organic pollutants from the environment. nih.gov

Many microorganisms, particularly bacteria from genera like Rhodococcus and Pseudomonas, are capable of utilizing nitriles as a source of carbon and nitrogen. nih.govnih.gov These microbes have evolved specific enzymatic pathways to break down the nitrile functional group. researchgate.net An adapted activated sludge consortium has demonstrated the ability to degrade various organonitriles, including saturated aliphatic nitriles. nih.gov The degradation process typically involves the conversion of the nitrile to the corresponding amide and/or carboxylic acid, which can then be funneled into central metabolic pathways. nih.gov

For 3-Methoxy-2,2-dimethylpropanenitrile, it is plausible that certain soil and water microorganisms could adapt to use it as a growth substrate, initiating its biodegradation.

The enzymatic breakdown of nitriles primarily follows two well-characterized pathways:

Nitrilase Pathway: A single enzyme, nitrilase, catalyzes the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849), with the addition of two water molecules. researchgate.netresearchgate.net This pathway bypasses the amide intermediate.

Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase enzyme converts the nitrile to the corresponding amide. Subsequently, an amidase enzyme hydrolyzes the amide to the carboxylic acid and ammonia. researchgate.netrsc.org

Studies on various aliphatic nitriles have shown that bacteria can possess either or both of these pathways. nih.govnih.gov For instance, Rhodococcus rhodochrous has been shown to degrade aliphatic nitriles using both the nitrilase and the nitrile hydratase/amidase systems. nih.gov The specific pathway utilized can depend on the substrate and the microbial species. nih.gov

| Enzymatic Pathway | Enzyme(s) | Intermediate Product | Final Products |

| Nitrilase Pathway | Nitrilase | None | 3-Methoxy-2,2-dimethylpropanoic acid, Ammonia |

| Nitrile Hydratase / Amidase Pathway | Nitrile Hydratase, Amidase | 3-Methoxy-2,2-dimethylpropanamide | 3-Methoxy-2,2-dimethylpropanoic acid, Ammonia |

Environmental Persistence and Identification of Degradation Products

The environmental persistence of a chemical is its potential to remain in the environment for long periods without degrading. nih.govresearchgate.net This is determined by its resistance to abiotic and biotic degradation processes.

Given the general stability of the ether linkage and the potential for slow hydrolysis of the sterically hindered nitrile group, this compound may exhibit a degree of persistence in environments where microbial activity is low. However, in biologically active soils and water, microbial degradation is expected to be the primary mechanism for its removal. nih.govresearchgate.net

The principal degradation products resulting from the complete breakdown of the nitrile group would be 3-Methoxy-2,2-dimethylpropanoic acid and ammonia . nih.govresearchgate.net In the case of the two-step enzymatic pathway, 3-Methoxy-2,2-dimethylpropanamide would be formed as a transient intermediate. Further degradation of 3-Methoxy-2,2-dimethylpropanoic acid would depend on its own susceptibility to microbial metabolism.

Methodologies for Assessing Environmental Impact and Biodegradability

The primary approaches for evaluating environmental fate and biodegradability are centered on internationally recognized guidelines, most notably those developed by the Organisation for Economic Co-operation and Development (OECD). These tests are designed to simulate environmental conditions and measure the extent and rate of degradation.

A tiered approach is often employed, beginning with tests for ready biodegradability. nih.gov These stringent tests expose the chemical to a relatively low concentration of microorganisms from sources like sewage treatment plant effluent. nih.gov If a compound demonstrates a high degree of mineralization (conversion to CO2, water, and mineral salts) in these tests, it is considered "readily biodegradable" and is presumed not to persist in the environment. oecd.org

Standard Ready Biodegradability Tests:

The OECD 301 series provides several methods to assess ready biodegradability in an aerobic aqueous medium. oecd.org The selection of a specific method often depends on the physical-chemical properties of the test substance, such as its solubility and volatility. aropha.com

OECD 301D (Closed Bottle Test): This method is suitable for both soluble and poorly soluble compounds. The test substance is incubated in a completely filled, sealed bottle with a mineral medium and an inoculum. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. aropha.comibacon.com A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. aropha.comaropha.com

OECD 301F (Manometric Respirometry Test): In this test, the consumption of oxygen is determined by measuring the pressure change in a closed respirometer. ibacon.com This method is also suitable for a range of substances and is often a preferred starting point. aropha.com Similar to the Closed Bottle Test, a 60% degradation level within a 10-day window is the pass criterion for ready biodegradability. aropha.com

OECD 301B (CO2 Evolution Test): This method measures the amount of carbon dioxide produced during the degradation of the test substance. The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide), and the amount is quantified by titration or with a total organic carbon (TOC) analyzer. aropha.com A pass level of 60% of the theoretical CO2 production (ThCO2) within the 10-day window indicates ready biodegradability. oecd.org

Should a compound like this compound fail to meet the criteria for ready biodegradability, further testing for inherent biodegradability (e.g., OECD 302 series) or simulation testing in specific environmental compartments (e.g., OECD 307 for soil, OECD 308 for aquatic sediment systems, and OECD 309 for surface water) would be warranted to determine its ultimate environmental fate. nih.gov

Illustrative Biodegradability Data for a Simple Nitrile

To illustrate the type of data generated from these tests, the table below presents hypothetical results for a related simple nitrile, acetonitrile, under the conditions of an OECD 301D test.

| Parameter | Value | Unit | Test Guideline | Notes |

| Test Duration | 28 | Days | OECD 301D | Standard duration for ready biodegradability tests. |

| Inoculum | Activated sludge | - | OECD 301D | From a domestic wastewater treatment plant. |

| Test Concentration | 2 | mg/L | OECD 301D | Typical concentration for this test method. |

| Biodegradation | >60 | % | OECD 301D | Reached within the 10-day window. |

| Result | Readily biodegradable | - | OECD 301D | The compound is expected to be rapidly mineralized in the environment. |

This table is for illustrative purposes and represents typical results for a simple, readily biodegradable nitrile like acetonitrile. Specific testing would be required to determine the biodegradability of this compound.

Degradation Pathways

The degradation of this compound in the environment can occur through both biotic and abiotic processes.

Biodegradation: The primary route for the breakdown of many organic nitriles in the environment is through microbial action. noaa.gov Microorganisms possess enzymes that can hydrolyze the nitrile group (-C≡N). Two main enzymatic pathways are known:

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia. noaa.gov

Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to the corresponding amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. noaa.gov

Abiotic Degradation: Chemical hydrolysis of the nitrile group can also occur, particularly under strong acidic or alkaline conditions, to yield a carboxylic acid. noaa.gov However, this process is generally slower under typical environmental pH conditions. Photodegradation in the atmosphere or surface waters may also contribute to the breakdown of the compound, depending on its light absorption properties.

The assessment of the environmental impact of this compound would therefore rely on a combination of these standardized biodegradability tests and studies to elucidate its specific degradation pathways and the rates at which they occur in different environmental matrices.

An exploration of the untapped potential of this compound reveals a landscape ripe for scientific inquiry. This unique chemical entity, with its distinct combination of a nitrile group, a sterically hindered dimethylpropane backbone, and a methoxy (B1213986) moiety, presents a compelling scaffold for future research and development. The following sections outline promising avenues for investigation, from the synthesis of novel derivatives to their integration into cutting-edge automated platforms and interdisciplinary applications.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-2,2-dimethylpropanenitrile, and what precursors are critical in its synthesis?

this compound is synthesized via nucleophilic substitution reactions. Key precursors include isobutyronitrile (CAS 78-82-0) and chloromethyl methyl ether (CAS 107-30-2). Another upstream intermediate is 3-hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9), which undergoes methoxylation. Characterization typically involves NMR spectroscopy (for structural confirmation of methoxy and nitrile groups), mass spectrometry (to verify molecular weight, 113.158 g/mol), and HPLC for purity assessment .

Q. Which analytical techniques are recommended for structural and purity analysis of this compound?

- 1H and 13C NMR : To confirm the methoxy (-OCH₃) and nitrile (-CN) groups and assess stereochemistry.

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C-O stretch ~1100 cm⁻¹).

- Mass Spectrometry : Validates molecular ion peaks (m/z 113) and fragmentation patterns.

- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .

Q. What are the primary research applications of this compound in electrochemistry?

While direct evidence is limited, structurally related compounds (e.g., cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum complexes) are used to modify carbon paste electrodes (CPEs). These modifications enhance selectivity for biomolecules like dopamine (DA) and ascorbic acid (AA) by improving peak separation (>300 mV) and reducing detection limits (e.g., 4 × 10⁻⁷ M for AA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound during synthesis?

- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation.

- Anhydrous Conditions : Prevent hydrolysis of intermediates by using desiccants or inert atmospheres.

- Catalyst Selection : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methoxylation efficiency.

- Stoichiometric Ratios : Optimize the molar ratio of isobutyronitrile to methoxylating agents (e.g., chloromethyl methyl ether) to 1:1.2 for excess methoxide .

Q. What experimental design considerations are critical when using this compound derivatives in electrochemical sensors?

- Surfactant Optimization : Use 2% cationic surfactants (e.g., 1-octanaminium bromide) to improve electrode surface homogeneity and analyte adsorption .

- pH Adjustment : Buffer solutions at pH 5.0 (0.1 M acetate) maximize peak separation for DA and AA .

- Scan Rate Calibration : Ensure linearity between anodic peak currents (Ip,a) and the square root of scan rates (25–200 mV/s) to confirm diffusion-controlled processes .

Q. How should researchers address discrepancies in detection limits across studies using this compound-based sensors?

- Reproducibility Checks : Replicate electrode preparation (e.g., % surfactant, curing time) to minimize batch-to-batch variability.

- Cross-Validation : Compare results with standard methods (e.g., HPLC or spectrophotometry) for DA/AA quantification.

- Data Normalization : Account for matrix effects (e.g., serum proteins in clinical samples) by spiking known concentrations and calculating recoveries (target RSD <3.7%) .

Q. What strategies can resolve contradictions in optimal pH for electrochemical detection using related nitrile derivatives?

While pH 5.0 is optimal for DA/AA separation in acetate buffers , conflicting results may arise from:

- Ionic Strength Variations : Test phosphate vs. acetate buffers at the same pH.

- Electrode Composition : Adjust surfactant or molybdenum complex ratios to stabilize redox potentials.

- Interferent Screening : Evaluate competing analytes (e.g., uric acid) to refine pH tolerance ranges.

Methodological Tables